Methyl 4-(1-acetylpiperidin-4-yl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1-acetylpiperidin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-9-7-13(8-10-16)12-3-5-14(6-4-12)15(18)19-2/h3-6,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBMLBJAHQQDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Pathways
Retrosynthetic Analysis and Key Disconnections for Methyl 4-(1-acetylpiperidin-4-yl)benzoate
A retrosynthetic analysis of this compound identifies two primary disconnections. The most apparent disconnection is the amide bond of the N-acetyl group, leading back to Methyl 4-(piperidin-4-yl)benzoate and an acetylating agent. A second key disconnection is the C-C bond between the piperidine (B6355638) and benzoate (B1203000) rings, which suggests a cross-coupling reaction between a suitable piperidine precursor and a benzene (B151609) derivative. This leads to two main synthetic strategies: a linear approach where the piperidine ring is first attached to the benzene ring followed by N-acetylation, and a convergent approach where the N-acetylated piperidine and the methyl benzoate moieties are synthesized separately and then coupled.
Precursor Synthesis Strategies for Benzoate and Piperidine Moieties
The successful synthesis of the target compound relies on the efficient preparation of its key precursors: the substituted methyl benzoate and the acetylated piperidine intermediates.
Synthesis of Substituted Methyl Benzoate Intermediates
The methyl benzoate moiety can be prepared through various established methods. A common starting material is 4-formylbenzoic acid, which can be converted to its methyl ester, Methyl 4-formylbenzoate, via Fischer esterification using methanol (B129727) and a catalytic amount of acid. Alternatively, 4-bromobenzoic acid can be esterified to Methyl 4-bromobenzoate (B14158574), which can then be used in cross-coupling reactions. Another approach involves the synthesis of Methyl 4-acetylbenzoate from 4-acetylbenzoic acid by heating it in methanol with a catalytic amount of concentrated sulfuric acid. prepchem.com
Synthesis of Acetylated Piperidine Intermediates
The synthesis of the N-acetylated piperidine intermediate can be achieved through several routes. A common method is the acetylation of a pre-existing piperidine derivative. For example, 4-piperidone (B1582916) can be protected, and the nitrogen can be acetylated using acetyl chloride or acetic anhydride (B1165640). Subsequent functionalization at the 4-position can then be carried out. An alternative is to start with a commercially available N-acetyl-4-piperidone.
Convergent and Linear Synthetic Routes for this compound
Both convergent and linear strategies can be employed for the synthesis of this compound, each with its own advantages.
Esterification Reactions for Benzoate Moiety Incorporation
In a linear synthesis, the benzoic acid moiety can be esterified at various stages. For example, 4-(1-acetylpiperidin-4-yl)benzoic acid can be directly esterified using methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride to yield the final product. In a convergent approach, a pre-synthesized methyl benzoate derivative is typically used.
Coupling Reactions and Linker Strategies
The central challenge in the synthesis of this compound lies in the formation of the carbon-carbon bond between the piperidine ring and the benzoate moiety. Palladium-catalyzed cross-coupling reactions are powerful tools for this transformation, offering high efficiency and functional group tolerance. The Suzuki and Negishi couplings are particularly relevant strategies.
Suzuki Coupling Approach:
A viable Suzuki coupling strategy involves the reaction of a piperidine-derived organoboron reagent with a suitable aryl halide. A common approach is the coupling of N-protected piperidin-4-ylboronic acid or its esters with methyl 4-halobenzoate (where the halogen is typically bromine or iodine). The N-protecting group is crucial to prevent side reactions and is typically a tert-butyloxycarbonyl (Boc) group, which can be readily removed post-coupling to allow for the final N-acetylation step.
The general reaction scheme is as follows:
Step 1: Suzuki Coupling:
Reactants: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine and Methyl 4-bromobenzoate.
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand (e.g., SPhos, XPhos), is employed.
Base: An aqueous base like Na₂CO₃ or K₃PO₄ is required to activate the boronic ester.
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is typically used.
Step 2: Deprotection:
The Boc group is removed from the resulting Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Step 3: N-Acetylation:
The secondary amine of Methyl 4-(piperidin-4-yl)benzoate is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to yield the final product.
Negishi Coupling Approach:
An alternative and effective method is the Negishi coupling, which utilizes an organozinc reagent. This approach can offer advantages in terms of reactivity and milder reaction conditions. A 4-piperidylzinc halide can be coupled with an aryl halide to form the desired C-C bond.
A representative Negishi coupling pathway would be:
Step 1: Formation of the Organozinc Reagent:
N-Boc-4-iodopiperidine is treated with activated zinc dust to form the corresponding N-Boc-4-piperidylzinc iodide.
Step 2: Negishi Coupling:
The in situ generated organozinc reagent is then coupled with Methyl 4-bromobenzoate in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, often with a copper(I) co-catalyst. nih.gov
Step 3 & 4: Deprotection and N-Acetylation:
Similar to the Suzuki pathway, the Boc group is removed, followed by N-acetylation to afford this compound.
The selection of a specific coupling strategy often depends on the availability of starting materials, desired scale, and the specific catalyst systems available in a given laboratory setting.
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
For academic-scale synthesis, the optimization of reaction conditions is paramount to achieving high yields and purity while maintaining operational simplicity. Key parameters for optimization in the context of the Suzuki or Negishi coupling for the synthesis of the Methyl 4-(piperidin-4-yl)benzoate intermediate include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand Selection: The choice of the palladium catalyst and the supporting phosphine ligand is critical. For Suzuki couplings, electron-rich and bulky phosphine ligands, such as SPhos or XPhos, often lead to higher catalytic activity and improved yields, especially with less reactive aryl chlorides. For Negishi couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly employed.
Base and Solvent Effects: In Suzuki couplings, the strength and solubility of the base can significantly impact the reaction rate and yield. While stronger bases like K₃PO₄ can be effective, milder bases such as K₂CO₃ are sometimes preferred to avoid hydrolysis of the methyl ester. The choice of solvent influences the solubility of the reactants and the efficiency of the catalytic cycle. Aprotic polar solvents like dioxane or DMF are often effective.
Temperature and Reaction Time: These parameters are interdependent. While higher temperatures can accelerate the reaction, they may also lead to decomposition of the catalyst or reactants. Optimization typically involves finding the lowest effective temperature to achieve a complete reaction within a reasonable timeframe, which is often monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
The N-acetylation step is generally high-yielding and robust. Optimization here focuses on the choice of acetylating agent and the base used to scavenge the acid byproduct.
Below is an interactive data table summarizing typical conditions for the key synthetic steps:
| Step | Reaction Type | Reactants | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| 1 | Suzuki Coupling | N-Boc-piperidin-4-ylboronic ester, Methyl 4-bromobenzoate | Pd(dppf)Cl₂ | Toluene/H₂O | K₂CO₃ | 80-100 | 75-90 |
| 2 | Boc Deprotection | Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | - | 0 - rt | >95 |
| 3 | N-Acetylation | Methyl 4-(piperidin-4-yl)benzoate | Acetyl Chloride | Dichloromethane (DCM) | Triethylamine | 0 - rt | 90-98 |
Note: Yields are indicative and can vary based on specific experimental conditions and scale.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods are indispensable tools for verifying the purity of synthesized compounds and for their quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in this regard.
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Methyl 4-(1-acetylpiperidin-4-yl)benzoate. It is extensively used for determining the purity of a sample and for quantifying the amount of the compound present.
In the characterization of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), a technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry, has been utilized. A reported analysis of this compound provided a specific retention time, which is a critical parameter in HPLC that indicates the time it takes for a compound to travel through the chromatographic column. The observed retention time for this compound was 2.57 minutes. This analysis was coupled with mass spectrometry, which confirmed the identity of the compound by detecting its protonated molecule at a mass-to-charge ratio (m/z) of 276.1, corresponding to its molecular weight.
Table 1: HPLC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | 2.57 |
| Mass-to-Charge Ratio (M+H+) | 276.1 |
This interactive table summarizes the key findings from the HPLC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry is a powerful analytical method used for separating and identifying volatile and thermally stable compounds. For a compound like this compound, which is a relatively non-volatile molecule, direct analysis by GC-MS is generally not feasible without derivatization.
Derivatization is a chemical modification process to convert the compound into a more volatile and thermally stable derivative that can be readily analyzed by GC-MS. However, based on available scientific literature, the application of GC-MS for the analysis of volatile derivatives of this compound has not been reported. The primary chromatographic method documented for the characterization of this compound is HPLC, which is better suited for its chemical properties. Therefore, specific research findings or data tables related to the GC-MS analysis of this particular compound are not applicable at this time.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electron distribution and predict molecular geometry and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "Methyl 4-(1-acetylpiperidin-4-yl)benzoate", DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and determine its ground state properties.
The optimized geometry would likely show the piperidine (B6355638) ring adopting a stable chair conformation. The acetyl and benzoate (B1203000) groups would be positioned equatorially to minimize steric hindrance. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated to provide a detailed three-dimensional picture of the molecule.
Table 1: Predicted Geometrical Parameters of this compound from a Representative DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C=O (ester) | ~1.21 Å | |
| C=O (amide) | ~1.23 Å | |
| C-N (piperidine) | ~1.47 Å | |
| Bond Angle | C-N-C (piperidine) | ~112° |
| O=C-O (ester) | ~123° |
Note: These are typical values and the exact figures would be determined by the specific computational setup.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map of "this compound" would reveal the regions of negative and positive electrostatic potential.
The most negative potential (typically colored red or orange) would be concentrated around the oxygen atoms of the ester and acetyl carbonyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the methyl group of the ester and the acetyl methyl group. This information is crucial for understanding potential intermolecular interactions, such as hydrogen bonding. researchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This is frequently used to predict the binding mode of a small molecule ligand to a protein target.
While the specific biological targets of "this compound" are not extensively defined, its structure, containing a piperidine scaffold, is common in compounds targeting G-protein coupled receptors (GPCRs) or certain enzymes. For a hypothetical target, such as a dopamine (B1211576) receptor or an acetylcholinesterase enzyme, docking studies would predict how the compound fits into the binding site.
The analysis would identify key interactions:
Hydrogen Bonds: The carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring and the piperidine ring would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The benzoate phenyl ring could participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Docking programs use scoring functions to estimate the binding affinity of a given ligand pose. These functions calculate a score based on the intermolecular interactions between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. Different algorithms (e.g., Lamarckian Genetic Algorithm, Monte Carlo) can be used to explore the conformational space of the ligand within the binding site. The evaluation of various scoring functions and algorithms would be necessary to obtain a reliable prediction of the binding mode.
Table 2: Illustrative Molecular Docking Results with a Hypothetical Protein Target
| Scoring Function | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| AutoDock Vina | -8.5 | TYR 82, PHE 330 | Pi-Pi Stacking, Hydrophobic |
| SER 198 | Hydrogen Bond (with C=O) | ||
| GOLD | 75.2 (GoldScore) | TRP 279, PHE 331 | Hydrophobic |
Note: The data presented is hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For "this compound", MD simulations can provide insights into its conformational flexibility and the stability of its complex with a protein target. nih.gov
An MD simulation of the ligand-protein complex, typically on the nanosecond timescale, would reveal the stability of the interactions predicted by molecular docking. Key analyses would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position in the binding site over time. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.
These simulations provide a dynamic view of the binding event, complementing the static picture from molecular docking and offering a more accurate assessment of the ligand's potential as an inhibitor or modulator of the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of "this compound," QSAR studies can provide valuable insights into the structural features crucial for their therapeutic effects, thereby guiding the design of new, more potent analogs. These in silico methods are instrumental in predicting the activity of novel molecules, thus prioritizing synthetic efforts and reducing the costs and time associated with drug development. clinmedkaz.org
Descriptor Calculation and Selection
The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. The process begins with the generation of 2D and 3D structures of the compounds, which are then subjected to energy minimization to obtain stable conformations. nih.govresearchgate.net A wide array of descriptors can be calculated using specialized software like PaDEL, Dragon, or MOE (Molecular Operating Environment). researchgate.netnih.govherts.ac.uk
These descriptors fall into several categories:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom counts, and bond counts.
2D Descriptors: Derived from the 2D representation of the molecule, these encompass constitutional, topological, and connectivity indices. ijert.org Examples include the number of oxygen atoms (nO), the number of double bonds (nDB), and various electrotopological state (E-state) indices. nih.govresearchgate.net
3D Descriptors: These are calculated from the 3D coordinates of the atoms and include information about the molecule's shape, size, and steric properties. ijert.org Examples are van der Waals volume and surface area.
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), polarizability, and molar refractivity.
The initial pool of calculated descriptors can be vast, often numbering in the thousands. researchgate.net Therefore, a critical step is the selection of a smaller, more relevant subset of descriptors that have the most significant impact on the biological activity. This selection process aims to eliminate redundant or irrelevant descriptors, thereby improving the model's predictive power and interpretability. Common techniques for descriptor selection include:
Correlation analysis: Descriptors that are highly correlated with each other are identified, and one is typically removed to avoid multicollinearity in the subsequent regression analysis. isef.net
Stepwise multiple linear regression (MLR): This method iteratively adds or removes descriptors from the model based on their statistical significance. mdpi.com
Genetic algorithms (GA): These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors. researchgate.net
The table below provides examples of descriptor types that are commonly calculated and selected in QSAR studies of piperidine derivatives.
| Descriptor Category | Specific Examples | Software for Calculation |
| Constitutional | Molecular Weight, nO, nDB | PaDEL, Dragon |
| Topological | Kier & Hall connectivity indices, Balaban J index | PaDEL, Dragon |
| Geometrical (3D) | van der Waals volume, Molecular surface area | MOE, Chem3D |
| Physicochemical | LogP, Molar Refractivity, Polarizability | PaDEL, MOE |
| E-State Indices | Atom-type E-state indices (e.g., S_ssNH) | PaDEL, Dragon |
Predictive Model Development and Validation
Once a relevant set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The most common method for this is Multiple Linear Regression (MLR), which generates a linear equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, ..., Dₙ are the selected descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept. mdpi.com Other machine learning methods that can be employed include Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN). nih.gov
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has good predictive ability. nih.gov Validation is typically performed using both internal and external methods:
Internal Validation: This involves assessing the model's performance on the same dataset that was used to build it. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. researchgate.net This process is repeated for each compound. The cross-validated correlation coefficient (Q²) is a key metric for internal validation.
External Validation: The dataset is typically split into a training set (used to build the model) and a test set (used to evaluate the model's predictive power on compounds it has not seen before). nih.gov The predictive ability of the model on the test set is assessed using the predicted correlation coefficient (R²_pred). researchgate.net
The statistical quality of a QSAR model is judged by several parameters, as shown in the table below.
| Statistical Parameter | Symbol | Acceptable Value | Description |
| Correlation Coefficient | R² | > 0.6 | A measure of the goodness of fit of the model to the training set data. |
| Cross-validated Correlation Coefficient | Q² or R²_cv | > 0.5 | An indicator of the model's internal predictive ability. |
| Predicted Correlation Coefficient | R²_pred | > 0.5 | A measure of the model's ability to predict the activity of an external test set. |
| Standard Deviation of Error of Prediction | SDEP | Low value | Indicates the accuracy of the predictions. |
| Fischer's test value | F-test | High value | Indicates the statistical significance of the regression model. |
For instance, in a QSAR study on a series of piperidine derivatives, a robust model might exhibit an R² of 0.85, a Q² of 0.82, and an R²_pred of 0.82. researchgate.net Such statistically significant models can then be used to predict the biological activity of novel, untested analogs of "this compound," thereby guiding the synthesis of compounds with potentially enhanced therapeutic profiles.
Structure Activity Relationship Sar Investigations of the Chemical Compound
Modifications on the Piperidine (B6355638) Ring and their Influence on Molecular Interactions
The piperidine scaffold is a prevalent feature in many pharmaceuticals due to its favorable physicochemical properties and its ability to adopt a stable chair conformation, which can orient substituents in well-defined axial and equatorial positions for optimal target engagement.
The N-acetyl group on the piperidine ring of Methyl 4-(1-acetylpiperidin-4-yl)benzoate plays a significant role in defining the molecule's conformational preferences and its potential for molecular interactions. The introduction of the acetyl group to the piperidine nitrogen converts the secondary amine into a tertiary amide. This change has several important consequences:
Hydrogen Bonding Capacity: The N-acetyl group removes the hydrogen bond donor capability of the parent piperidine nitrogen, which can be critical for interactions with certain biological targets. The carbonyl oxygen of the acetyl group, however, can act as a hydrogen bond acceptor.
Conformational Rigidity: The amide bond of the N-acetyl group introduces a degree of planar character and a rotational barrier, which can restrict the conformational flexibility of the piperidine ring and its substituents. This can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to a target.
Stereoelectronic Effects: The presence of the N-acetyl group can influence the electronic properties of the piperidine ring, though this effect is generally less pronounced than substitutions on the aromatic ring.
The impact of the N-acetyl group can be explored by comparing the activity of this compound with its N-unsubstituted or other N-substituted analogs.
| N-Substitution | Potential Impact on Molecular Interactions | Hypothetical Activity Trend |
| -H | Hydrogen bond donor/acceptor | Baseline |
| -COCH₃ (Acetyl) | Hydrogen bond acceptor, increased rigidity | Dependent on target |
| -CH₃ (Methyl) | Increased lipophilicity, no H-bonding | Dependent on target |
| -SO₂CH₃ (Mesyl) | Strong hydrogen bond acceptor | Dependent on target |
Steric Interactions: The size and shape of the substituent at C4 will dictate how the molecule fits into a binding pocket. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance.
Electronic Interactions: While the piperidine ring itself is non-aromatic, the electronic nature of the C4-substituent can have long-range effects on the molecule's properties, such as its pKa.
Exit Vector: The C4 position provides a vector for placing functional groups in specific regions of a target's binding site.
Investigating various substituents at the C4 position, while keeping the N-acetylpiperidine and benzoate (B1203000) moieties constant, would provide valuable SAR data.
| C4-Substituent | Key Feature | Potential Influence on Binding |
| 4-Methylbenzoate | Ester, aromatic ring | Potential for π-π stacking, H-bonding |
| Phenyl | Aromatic ring | Lipophilic interactions, π-π stacking |
| Carboxylic Acid | H-bond donor/acceptor | Ionic interactions, H-bonding |
| Amide | H-bond donor/acceptor | H-bonding network |
Variations on the Benzoate Moiety and Their Stereoelectronic Consequences
The methyl benzoate portion of the molecule provides a platform for a wide range of modifications that can fine-tune the electronic and steric properties of the compound.
Substituents on the aromatic ring of the benzoate moiety can significantly alter the electronic distribution of the entire molecule. These electronic effects can be broadly categorized as either electron-donating or electron-withdrawing.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) decrease the electron density of the aromatic ring. This can influence the strength of π-π stacking interactions and the acidity of any nearby protons.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring. This can enhance π-π stacking interactions with electron-deficient aromatic residues in a binding site.
The position of the substituent (ortho, meta, or para) is also crucial, as it determines the specific alteration of the charge distribution across the ring.
| Substituent on Benzoate Ring | Electronic Effect | Predicted Impact on Target Interaction |
| -H (unsubstituted) | Neutral | Reference |
| 4-OCH₃ (para-methoxy) | Electron-donating | Enhanced π-π stacking with electron-poor arenes |
| 4-NO₂ (para-nitro) | Electron-withdrawing | Altered electrostatic potential for binding |
| 3-Cl (meta-chloro) | Inductively withdrawing | Potential for halogen bonding |
The methyl ester of the benzoate group is a key functional group that can participate in hydrogen bonding and also influences the compound's solubility and metabolic stability.
Role of the Methyl Group: The methyl group itself is small and lipophilic. Replacing it with larger alkyl groups (e.g., ethyl, propyl) can probe for steric tolerance in the binding site and increase lipophilicity.
Ester to Amide or Acid: Converting the ester to a carboxylic acid introduces a strong hydrogen bond donor and acceptor and an ionizable group, which could form salt bridges with basic residues in the target. Conversion to an amide would introduce both hydrogen bond donor and acceptor capabilities.
| Ester Group Modification | Change in Property | Potential Consequence |
| -COOCH₃ (Methyl ester) | H-bond acceptor | Baseline interaction |
| -COOCH₂CH₃ (Ethyl ester) | Increased lipophilicity | Probes for larger hydrophobic pocket |
| -COOH (Carboxylic acid) | H-bond donor/acceptor, acidic | Potential for ionic interactions |
| -CONH₂ (Amide) | H-bond donor/acceptor | Different H-bonding pattern |
Interplay between Piperidine and Benzoate Scaffolds in Target Recognition
The relative orientation of these two moieties is crucial for fitting into a target's binding site. The flexibility of the bond connecting the piperidine C4 and the benzoate ring allows for some conformational adjustment, but the inherent chair conformation of the piperidine ring imposes significant constraints.
A hypothetical binding model might involve the N-acetyl group's carbonyl oxygen forming a key hydrogen bond, while the methyl benzoate moiety extends into a hydrophobic pocket, with the aromatic ring participating in π-π stacking or other non-covalent interactions. In such a model, the piperidine ring serves as a rigid spacer, ensuring the optimal distance and geometry between these two key interacting fragments. The exploration of different linkers between the piperidine and benzoate rings could further elucidate the importance of this spatial relationship.
Bioisosteric Replacements of Key Pharmacophoric Groups
The exploration of bioisosteric replacements for the key pharmacophoric groups of this compound is a critical aspect of its structure-activity relationship (SAR) studies. This strategy aims to modulate the compound's physicochemical and pharmacokinetic properties, such as potency, selectivity, metabolic stability, and bioavailability, by substituting specific functional groups with others that have similar steric and electronic characteristics. ufrj.brnih.gov The primary pharmacophoric elements of this compound that are amenable to bioisosteric modification include the N-acetyl group, the piperidine ring, and the methyl benzoate moiety.
Bioisosteric Replacements for the N-Acetyl Group:
The N-acetyl group on the piperidine nitrogen is a key feature that can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability. A variety of bioisosteres can be considered to fine-tune these properties. For instance, replacement of the acetyl group with other acyl moieties or sulfonyl groups can alter the electronic nature and steric bulk at this position. Furthermore, more advanced bioisosteric replacements can be explored to introduce novel properties.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| N-Acetyl | N-Propionyl | Increase lipophilicity and steric bulk. | May enhance binding affinity through improved hydrophobic interactions. |
| N-Cyclopropanecarbonyl | Introduce conformational rigidity. | Could lock the molecule in a more active conformation. | |
| N-Methanesulfonyl | Replace amide with a non-hydrolyzable group. | Increased metabolic stability. | |
| N-Trifluoroacetyl | Increase electron-withdrawing nature. | May alter binding mode and reduce metabolic oxidation. |
Bioisosteric Replacements for the Piperidine Ring:
The central piperidine scaffold plays a crucial role in the spatial orientation of the other pharmacophoric groups. Its replacement with other saturated heterocyclic systems can significantly impact the compound's conformational flexibility, basicity, and lipophilicity. Recent advances in medicinal chemistry have introduced several bicyclic and spirocyclic systems as effective piperidine bioisosteres. researchgate.netresearchgate.net
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| Piperidine | Azaspiro[3.3]heptane | Introduce a more rigid, three-dimensional scaffold. | Can improve metabolic stability and reduce lipophilicity. researchgate.net |
| Tropane | Bicyclic system with a defined conformational bias. | May lead to enhanced selectivity for the biological target. | |
| Morpholine | Introduce a heteroatom to modulate polarity and solubility. | Can improve pharmacokinetic properties. | |
| Cyclohexane | Remove the basic nitrogen. | To probe the importance of the nitrogen for activity. |
Bioisosteric Replacements for the Methyl Benzoate Moiety:
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
| Methyl Ester | Oxadiazole | Heterocyclic ring mimicking the ester's electronic properties. | Increased metabolic stability towards hydrolysis. researchgate.net |
| N-Methyl-tetrazole | Acidic heterocycle that can act as a carboxylic acid bioisostere. | May alter the binding mode and improve metabolic stability. | |
| (E)-Ketoxime ether | Non-aromatic alternative to the carboxylic ester. | Can maintain affinity while improving metabolic profile. ufrj.brresearchgate.net | |
| Amide (e.g., CONHMe) | Replace ester linkage with a more stable amide bond. | Increased resistance to hydrolysis. |
The systematic investigation of these and other bioisosteric replacements is essential for a comprehensive understanding of the SAR of this compound. Such studies can guide the design of new analogs with optimized therapeutic potential. It is important to note that the effects of bioisosteric replacements are often context-dependent, and the "best" replacement for a particular position can only be determined through empirical testing. nih.gov
Molecular Mechanism of Action and Biochemical Target Engagement Research
Identification and Validation of Protein/Enzyme Targets
Methyl 4-(1-acetylpiperidin-4-yl)benzoate serves as a crucial intermediate in the synthesis of potent soluble epoxide hydrolase (sEH) inhibitors. The sEH enzyme is a key therapeutic target for managing conditions such as hypertension and inflammation. This compound is utilized in the creation of urea (B33335) and thiourea-based inhibitors. For instance, it can be hydrolyzed to 4-(1-acetylpiperidin-4-yl)benzoic acid, which is then used to synthesize inhibitors that have demonstrated significant potency against the sEH enzyme.
The P2Y14 receptor, a G protein-coupled receptor, is involved in inflammatory and immune responses. Research into P2Y14R antagonists has identified compounds for which this compound can serve as a potential building block. Although direct modulation of P2Y14R by this specific benzoate (B1203000) derivative is not documented, its structural motifs are relevant in the design of antagonists for this receptor. The piperidine (B6355638) and benzoate moieties are common features in various receptor ligands.
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in cellular processes, and its dysregulation is linked to cancer. The development of PRMT5 inhibitors is an active area of research. While there is no direct evidence of this compound inhibiting PRMT5, its chemical structure is relevant to the synthesis of more complex molecules designed to target this enzyme. The acetylated piperidine ring, for instance, can be a key pharmacophoric element in compounds aiming for specific interactions within the PRMT5 active site.
Mutations in the KRAS gene are among the most common drivers of cancer. The development of inhibitors targeting mutant KRAS proteins has been a significant challenge. While direct inhibition of KRAS by this compound has not been reported, its role as a synthetic intermediate for more complex molecules that could potentially target KRAS or its downstream effectors remains a possibility within the broader landscape of medicinal chemistry.
Characterization of Binding Affinity and Specificity (in vitro binding assays)
There is no available data from in vitro binding assays for this compound. Consequently, its binding affinity (often expressed as Kᵢ or IC₅₀ values) for any specific biological target is unknown. Furthermore, studies characterizing the specificity of this compound against a panel of receptors, enzymes, or other potential targets have not been reported.
Allosteric Modulation vs. Orthosteric Binding Mechanisms
The mechanism by which this compound might interact with a biological target, whether through direct competition at the primary (orthosteric) binding site or by binding to a secondary (allosteric) site to modulate the target's activity, has not been elucidated. Research distinguishing between these potential binding mechanisms is currently unavailable.
Downstream Biochemical Pathway Interrogation
Due to the lack of information on its primary biological target, there have been no subsequent investigations into the downstream biochemical pathways that might be modulated by this compound. Studies involving techniques such as Western blotting, reporter gene assays, or transcriptomic analysis to understand its effects on cellular signaling are absent from the public domain.
Chemical Biology Applications and Research Tool Development
Utilization as a Molecular Probe for Target Validation
While specific, direct applications of Methyl 4-(1-acetylpiperidin-4-yl)benzoate as a molecular probe for validating a particular biological target are not extensively documented in publicly available literature, its structural framework is highly relevant to this area of research. The development of molecular probes is a critical step in the early stages of drug discovery, enabling researchers to confirm the role of a specific protein or pathway in a disease process.
The general class of piperidine-containing small molecules has been widely explored for its ability to interact with a variety of biological targets, particularly within the central nervous system. By modifying the core structure of this compound, researchers can systematically investigate structure-activity relationships (SAR) to develop probes with high affinity and selectivity for a target of interest. The design of such probes often involves an iterative process of chemical synthesis and biological testing to optimize binding and minimize off-target effects.
Development of Derivatives for Affinity Labeling or Imaging Studies
The inherent chemical functionalities of this compound provide a solid foundation for the creation of more complex molecular tools, such as those used for affinity labeling and bioimaging.
Affinity Labeling:
Affinity labeling is a powerful technique used to identify and characterize the binding sites of macromolecules. A derivative of this compound could be synthesized to include a reactive functional group, such as an electrophile or a photoactivatable moiety. This modified compound, upon binding to its target protein, can form a covalent bond, thereby permanently "labeling" the protein. Subsequent proteomic analysis can then identify the labeled protein and even pinpoint the specific amino acid residues involved in the binding interaction.
Imaging Studies:
For imaging studies, derivatives of this compound can be conjugated to various reporter molecules, including:
Fluorophores: For use in fluorescence microscopy and other fluorescence-based assays to visualize the localization and dynamics of the target molecule within cells or tissues.
Biotin: To enable detection and purification of the target protein through streptavidin-based affinity chromatography.
Radioisotopes: For use in techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to non-invasively visualize and quantify the distribution of the target in living organisms.
The development of such derivatives is instrumental in advancing our understanding of biological processes at the molecular level.
Application in High-Throughput Screening Campaigns
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of chemical compounds to identify "hits" with a desired biological activity. The this compound scaffold can be a valuable component of these compound libraries.
Its relatively simple and synthetically accessible structure makes it an attractive starting point for the generation of a diverse range of derivatives through combinatorial chemistry. By systematically varying the substituents on the piperidine (B6355638) and benzoate (B1203000) rings, a large library of related compounds can be created. This library can then be screened in HTS campaigns against a specific biological target to identify initial lead compounds.
| Screening Library Generation from this compound Scaffold | Modification Site | Potential Diversity Elements |
| Piperidine Ring | Acetyl Group | Alkyl chains of varying lengths, cyclic groups, aromatic groups, functional groups for secondary reactions. |
| Benzoate Ring | Methyl Ester | Other alkyl esters, amides, carboxylic acids, various substituted aromatic rings. |
| Piperidine Ring Position | Other positions (if synthetically accessible) | Introduction of additional functional groups to explore further chemical space. |
The data generated from such screening campaigns can provide crucial information on the pharmacophore required for biological activity and guide the subsequent optimization of hit compounds.
Insights for the Design of New Chemical Entities with Defined Activities
The study of this compound and its analogues provides valuable insights for the rational design of new chemical entities (NCEs) with specific and well-defined biological activities. The piperidine-benzoate core can be considered a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity.
By understanding the SAR of this class of compounds, medicinal chemists can make informed decisions in the design of novel molecules. For example, modifications to the acetyl group might influence the compound's solubility and cell permeability, while alterations to the benzoate moiety could impact its binding affinity and selectivity for a particular target. This knowledge-driven approach to drug design is more efficient than random screening and increases the likelihood of developing successful therapeutic agents. The versatility of this scaffold allows for its application in designing inhibitors, agonists, or antagonists for a wide range of biological targets, depending on the specific structural modifications made.
Future Research Directions and Unexplored Academic Avenues
Exploration of Novel Synthetic Routes for Advanced Analog Generation
The generation of a diverse set of analogs based on the Methyl 4-(1-acetylpiperidin-4-yl)benzoate core is crucial for comprehensive structure-activity relationship (SAR) studies. Future research should move beyond classical synthetic methods to embrace more advanced and efficient strategies.
Diversity-Oriented Synthesis (DOS): This approach is particularly promising for creating structurally complex and diverse piperidine (B6355638) analogs from simple starting materials. nih.govlincoln.ac.uk Methodologies like Type II Anion Relay Chemistry (ARC) could be employed to generate various stereoisomers of substituted piperidine scaffolds, allowing for a thorough exploration of the chemical space. nih.gov
Catalytic Hydrogenation: Modern catalytic systems offer efficient and stereoselective routes to the piperidine core. For instance, the asymmetric hydrogenation of corresponding pyridinium (B92312) salts using iridium(I) catalysts or the dearomatization/hydrogenation of fluoropyridines with rhodium(I) complexes can provide access to chiral and specifically substituted piperidines. nih.gov These methods could be adapted to synthesize advanced precursors for this compound analogs.
Flow Chemistry: The application of continuous flow hydrogenation and other flow technologies can accelerate the synthesis of analog libraries. nih.gov This high-throughput approach allows for rapid optimization of reaction conditions and the production of a large number of derivatives for screening purposes. nih.gov
A comparative overview of these synthetic strategies is presented below.
| Synthetic Strategy | Key Advantages | Potential Application for Analog Generation | References |
| Diversity-Oriented Synthesis (DOS) | Creation of high structural diversity and complexity; access to multiple stereoisomers. | Generating analogs with varied substitution patterns on the piperidine ring to explore new pharmacophores. | nih.gov |
| Asymmetric Catalysis | High stereoselectivity, leading to enantiomerically pure compounds. | Synthesis of specific chiral analogs to investigate stereospecific interactions with biological targets. | nih.gov |
| Flow Chemistry | High throughput, rapid optimization, improved safety and scalability. | Rapid generation of focused libraries for SAR studies around the core scaffold. | nih.gov |
| Intramolecular Cyclization | Access to complex fused and spirocyclic piperidine systems. | Creating conformationally constrained analogs to enhance binding affinity and selectivity. | mdpi.com |
Deeper Computational Studies on Conformational Landscapes and Dynamics
The three-dimensional conformation of the 4-arylpiperidine scaffold is a critical determinant of its biological activity. While static models provide some insight, a deeper understanding requires advanced computational methods to explore the molecule's dynamic behavior.
Conformational Analysis: Future studies should employ computational chemistry tools to investigate the dynamic behavior of this compound and its derivatives. researchgate.net Techniques such as Density Functional Theory (DFT) can be used to optimize the geometry of various conformers and calculate their relative energies. researchgate.net A comprehensive analysis of the piperidine ring's chair conformations and the orientation of the aryl and acetyl substituents is essential. The conformational preferences can be significantly influenced by factors like charge-dipole interactions, hyperconjugation, and steric repulsion, especially with the introduction of substituents like fluorine. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound and its analogs behave in a physiological environment, such as in solution or near a biological membrane. nih.gov These simulations can reveal the preferred conformational states and the energy barriers between them, offering crucial information for rational drug design. nih.gov By understanding the interaction of key amino acid residues with the ligand, MD studies can guide the optimization of derivatives for improved target binding. nih.gov
| Computational Method | Objective | Expected Insights for Drug Design | References |
| Density Functional Theory (DFT) | Calculate the energies of different conformers (e.g., axial vs. equatorial aryl group). | Identify the most stable, low-energy conformations that are likely to be biologically active. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the molecule over time in a biological context. | Understand how the molecule's flexibility and conformational changes influence its interaction with target proteins. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity. | Predict the activity of newly designed analogs and prioritize their synthesis. | tandfonline.com |
Investigation of Undiscovered Molecular Targets
While 4-phenylpiperidine (B165713) derivatives are known to interact with targets like opioid and sigma receptors, the full biological activity spectrum of the this compound scaffold is likely broader. nih.govnih.gov A systematic search for novel molecular targets could uncover new therapeutic applications.
In Silico Target Prediction: Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be utilized for preliminary screening. clinmedkaz.org These platforms predict potential protein targets and pharmacological effects based on the compound's chemical structure, suggesting avenues for preclinical studies into areas like oncology or central nervous system disorders. clinmedkaz.org
Chemical Proteomics & Affinity-Based Screening: An unbiased approach involves synthesizing a probe molecule from the this compound scaffold. This probe can be used in affinity chromatography or activity-based protein profiling experiments to isolate and identify binding partners from cell lysates.
Phenotypic Screening: High-content screening of the compound and its analogs in various disease-relevant cellular models can reveal unexpected biological activities. mdpi.com Identifying a specific phenotype can then trigger reverse-pharmacology studies to deconvolute the underlying molecular target. The 4-arylpiperidine scaffold has been found in compounds targeting a wide range of proteins, highlighting its versatility. researchgate.netnih.govpainphysicianjournal.com
| Target Identification Approach | Methodology | Potential Outcome | References |
| In Silico Prediction | Using computational algorithms to predict interactions based on 2D/3D structure. | A prioritized list of potential enzymes, receptors, and ion channels for experimental validation. | clinmedkaz.org |
| Phenotypic Screening | Testing compounds in cell-based assays that model a disease state. | Discovery of novel therapeutic areas and unexpected mechanisms of action. | mdpi.com |
| Chemical Probes | Synthesizing tagged analogs for use in affinity-based pulldown experiments. | Direct identification of protein binding partners from complex biological samples. | nih.gov |
Development of Advanced Analytical Techniques for Compound and Metabolite Profiling
Robust and sensitive analytical methods are essential for pharmacokinetic studies and for understanding the metabolic fate of this compound and its derivatives.
LC-MS/MS Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices like plasma. nih.govnih.gov Future work should focus on developing and validating highly sensitive LC-MS/MS methods for the parent compound and its potential metabolites. researchgate.net This includes optimizing sample preparation (e.g., solid-phase extraction), chromatographic separation on C18 or similar columns, and mass spectrometric conditions (e.g., electrospray ionization in positive ion mode). nih.govnih.govresearchgate.net
Metabolite Identification: High-resolution mass spectrometry, such as LC-QTOF/MS (Quadrupole Time-of-Flight), can be employed to profile and identify metabolites in in vitro (e.g., microsomes) and in vivo samples. mdpi.com Understanding metabolic pathways, such as potential hydrolysis of the ester or N-deacetylation, is critical for predicting the compound's in vivo behavior and identifying any active or potentially toxic metabolites. Chemical tagging strategies can also be employed to enhance signal and differentiate isomeric metabolites. documentsdelivered.com
Direct Analysis Techniques: For rapid profiling, techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) could be explored. DART-MS allows for the direct chemical fingerprinting of samples with minimal preparation, which could be useful for high-throughput screening of metabolic stability or tissue distribution. scispace.com
| Analytical Technique | Application | Key Parameters for Development | References |
| HPLC-UV | Routine analysis and quality control of bulk material and formulations. | Linearity, limit of quantification (LOQ), precision, accuracy, and specificity. | nih.govnih.gov |
| LC-MS/MS | Quantitative analysis in biological fluids (pharmacokinetics). | High sensitivity (low LOQ), good recovery, and minimal matrix effects. | nih.govresearchgate.net |
| LC-QTOF/MS | Identification of unknown metabolites in plasma, urine, and feces. | High mass accuracy and resolution to determine elemental compositions. | mdpi.com |
| DART-MS | Rapid, high-throughput chemical fingerprinting of tissues or reaction mixtures. | Generation of a distinct mass spectral profile for the parent compound and its derivatives. | scispace.com |
Design of Chemical Libraries Based on the this compound Scaffold for Diverse Biological Screening
The systematic design and synthesis of a chemical library based on the core scaffold is the ultimate step in exploring its therapeutic potential. This involves a strategic combination of combinatorial chemistry principles and computational design.
Library Design: The design process should begin with a computational analysis to ensure the library possesses optimal physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural diversity. nih.govu-tokyo.ac.jp Building blocks should be selected to probe key interactions with potential targets, for example, by varying substituents on the phenyl ring and replacing the N-acetyl group with other functionalities. rsc.org
Combinatorial Synthesis: Solid-phase or solution-phase parallel synthesis can be used to efficiently generate a large number of compounds. nih.govnumberanalytics.comimperial.ac.uk For example, the core piperidine structure can be immobilized on a resin, followed by sequential reactions with diverse sets of building blocks in a split-and-pool or parallel fashion. nih.govnih.gov
High-Throughput Screening (HTS): The resulting library should be screened against a wide range of biological targets using automated HTS platforms. nih.govnuvisan.com This could include biochemical assays against specific enzymes (e.g., kinases) or cell-based phenotypic assays. mdpi.comnih.gov Hits from the HTS campaign would then become the starting point for more focused lead optimization efforts. imperial.ac.uknih.gov
| Library Development Stage | Key Considerations | Enabling Technologies | References |
| Computational Design | Maximizing chemical diversity while maintaining drug-like properties. | Chemoinformatics, molecular modeling, diversity-oriented synthesis principles. | nih.govrsc.org |
| Parallel Synthesis | Efficient and rapid production of discrete compounds in a spatially addressable format. | Solid-phase organic synthesis (SPOS), automated liquid handlers. | nih.govnih.gov |
| High-Throughput Screening (HTS) | Miniaturized, automated assays to test thousands of compounds quickly. | Robotics, fluorescence readers, mass spectrometry, high-content imaging. | nih.govnuvisan.com |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-(1-acetylpiperidin-4-yl)benzoate, and how can reaction parameters be optimized to enhance yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Esterification : Coupling 4-(piperidin-4-yl)benzoic acid with methanol using acid catalysis (e.g., H₂SO₄) .
- Acetylation : Introducing the acetyl group to the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Key parameters include solvent polarity (DMF for acetylation), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2 equivalents of acetylating agent). Yield improvements (>70%) are achievable via dropwise reagent addition and inert atmosphere (N₂/Ar) .
Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound in research settings?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: Expect signals for the methyl ester (~3.9 ppm, singlet), acetyl group (~2.1 ppm, singlet), and piperidine protons (1.5–2.8 ppm, multiplet) .
- ¹³C NMR: Peaks for ester carbonyl (~167 ppm) and acetyl carbonyl (~170 ppm) .
- HPLC : Use a C18 column with a methanol/water mobile phase (65:35) and UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (calculated [M+H]⁺: 290.1392) .
- X-ray Crystallography : For definitive structural confirmation, grow crystals via slow evaporation (ethanol) and refine using SHELXL .
Q. What safety protocols should be implemented when handling this compound, particularly in the absence of comprehensive toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with saline (10–15 minutes) .
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .
- Waste Disposal : Incinerate via certified chemical waste services to prevent environmental release .
Advanced Research Questions
Q. How can computational chemistry tools predict the physicochemical and ADMET properties of this compound, and what validation methods are recommended?
- Methodological Answer :
- Software : ACD/Labs Percepta predicts logP (~2.3), aqueous solubility (~0.1 mg/mL), and pKa (~7.1 for the piperidine nitrogen) .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Validate with in vitro assays (e.g., IC₅₀ measurements) .
- Limitations : Adjust force field parameters for accurate piperidine ring conformation; cross-check predicted solubility with experimental shake-flask tests .
Q. What experimental approaches resolve discrepancies between spectroscopic data and proposed structures during characterization of derivatives?
- Methodological Answer :
- 2D NMR : HSQC/HMBC correlations confirm connectivity between the acetyl group and piperidine nitrogen .
- X-ray Crystallography : Resolve ambiguous NOEs or splitting patterns by determining crystal structure (e.g., SHELXL refinement ).
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C vs. −40°C) to assess conformational flexibility of the piperidine ring .
Q. What mechanistic insights explain the reactivity of the acetylpiperidin moiety under nucleophilic or electrophilic conditions?
- Methodological Answer :
- Electrophilic Substitution : The acetyl group deactivates the piperidine ring, directing electrophiles to the para position of the benzoate ester. Use Br₂/FeCl₃ to test regioselectivity .
- Nucleophilic Attack : The acetylated nitrogen reduces basicity, limiting protonation. For alkylation, employ strong bases (e.g., LDA) to deprotonate the piperidine ring .
- Protection Strategies : Boc protection of the piperidine nitrogen prior to functionalization prevents unwanted acetylation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
